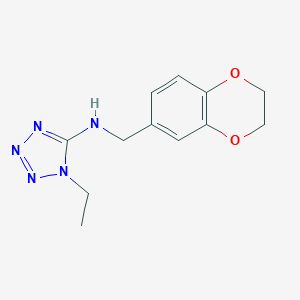![molecular formula C18H22ClNO3 B276703 1-({4-[(4-Chlorobenzyl)oxy]-3-methoxybenzyl}amino)-2-propanol](/img/structure/B276703.png)
1-({4-[(4-Chlorobenzyl)oxy]-3-methoxybenzyl}amino)-2-propanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-({4-[(4-Chlorobenzyl)oxy]-3-methoxybenzyl}amino)-2-propanol, also known as carvedilol, is a non-selective beta-blocker that is used to treat heart failure, hypertension, and angina. It was first synthesized in 1981 and was approved by the FDA in 1995. Carvedilol is a complex molecule that has been extensively studied due to its unique pharmacological properties.
Mechanism of Action
Carvedilol works by blocking the beta-adrenergic receptors in the heart and blood vessels. This results in a decrease in heart rate and blood pressure, which can help to reduce the workload on the heart. Carvedilol also has alpha-blocking properties, which can help to dilate blood vessels and improve blood flow.
Biochemical and Physiological Effects:
Carvedilol has several biochemical and physiological effects. It has been shown to reduce oxidative stress and inflammation, which can help to protect the heart from damage. Carvedilol also improves left ventricular function and reduces the risk of arrhythmias. In addition, 1-({4-[(4-Chlorobenzyl)oxy]-3-methoxybenzyl}amino)-2-propanol has been shown to have a beneficial effect on lipid metabolism and glucose tolerance.
Advantages and Limitations for Lab Experiments
Carvedilol is a useful tool for studying the cardiovascular system in the laboratory. It can be used to study the effects of beta-blockade on heart rate, blood pressure, and cardiac function. However, 1-({4-[(4-Chlorobenzyl)oxy]-3-methoxybenzyl}amino)-2-propanol has several limitations, including its non-selective beta-blocking properties and its complex molecular structure. These limitations can make it difficult to interpret the results of experiments using 1-({4-[(4-Chlorobenzyl)oxy]-3-methoxybenzyl}amino)-2-propanol.
Future Directions
There are several future directions for research on 1-({4-[(4-Chlorobenzyl)oxy]-3-methoxybenzyl}amino)-2-propanol. One area of interest is the development of more selective beta-blockers that target specific beta-adrenergic receptors. Another area of interest is the use of 1-({4-[(4-Chlorobenzyl)oxy]-3-methoxybenzyl}amino)-2-propanol in combination with other drugs to treat heart failure and hypertension. Finally, there is a need for more research on the long-term effects of 1-({4-[(4-Chlorobenzyl)oxy]-3-methoxybenzyl}amino)-2-propanol on cardiovascular health.
Synthesis Methods
The synthesis of 1-({4-[(4-Chlorobenzyl)oxy]-3-methoxybenzyl}amino)-2-propanol involves several steps, including the protection of the amino group, the coupling of the benzyl and methoxy groups, and the deprotection of the amino group. The final product is obtained after several purification steps, including recrystallization and column chromatography. The synthesis of 1-({4-[(4-Chlorobenzyl)oxy]-3-methoxybenzyl}amino)-2-propanol is a challenging process that requires specialized equipment and expertise.
Scientific Research Applications
Carvedilol has been extensively studied for its pharmacological properties. It has been shown to have antioxidant and anti-inflammatory effects, which may contribute to its cardioprotective effects. Carvedilol has also been shown to improve left ventricular function and reduce mortality in patients with heart failure.
properties
Molecular Formula |
C18H22ClNO3 |
|---|---|
Molecular Weight |
335.8 g/mol |
IUPAC Name |
1-[[4-[(4-chlorophenyl)methoxy]-3-methoxyphenyl]methylamino]propan-2-ol |
InChI |
InChI=1S/C18H22ClNO3/c1-13(21)10-20-11-15-5-8-17(18(9-15)22-2)23-12-14-3-6-16(19)7-4-14/h3-9,13,20-21H,10-12H2,1-2H3 |
InChI Key |
JAOWOAJNLZHFKK-UHFFFAOYSA-N |
SMILES |
CC(CNCC1=CC(=C(C=C1)OCC2=CC=C(C=C2)Cl)OC)O |
Canonical SMILES |
CC(CNCC1=CC(=C(C=C1)OCC2=CC=C(C=C2)Cl)OC)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-{[4-(1,3-Benzodioxol-5-ylmethoxy)benzyl]amino}butan-1-ol](/img/structure/B276620.png)
![N-butyl-N-[4-(2,3-dihydro-1,4-benzodioxin-6-ylmethoxy)benzyl]amine](/img/structure/B276622.png)
![2-[({5-[3-(Trifluoromethyl)phenyl]-2-furyl}methyl)amino]ethanol](/img/structure/B276624.png)
![N-(tert-butyl)-N-[4-(2,3-dihydro-1,4-benzodioxin-2-ylmethoxy)benzyl]amine](/img/structure/B276625.png)
![{2-Bromo-4-[(cyclohexylamino)methyl]-6-methoxyphenoxy}acetonitrile](/img/structure/B276626.png)
![3-{[4-(Allyloxy)benzyl]amino}-2-methylbenzoic acid](/img/structure/B276630.png)
![N-{[5-(2-chlorophenyl)-2-furyl]methyl}-1H-1,2,4-triazol-3-amine](/img/structure/B276631.png)
![N-{[5-(3-chloro-2-methylphenyl)-2-furyl]methyl}-1H-1,2,4-triazol-3-amine](/img/structure/B276632.png)
![N-{[5-(3-chlorophenyl)-2-furyl]methyl}-N-(1H-1,2,4-triazol-3-yl)amine](/img/structure/B276633.png)
![N-{[5-(4-fluorophenyl)-2-furyl]methyl}-N-(1H-1,2,4-triazol-3-yl)amine](/img/structure/B276634.png)

![N-{[5-(2-chlorophenyl)furan-2-yl]methyl}-1-propyl-1H-tetrazol-5-amine](/img/structure/B276637.png)
![N-{5-chloro-2-[(4-methylbenzyl)oxy]benzyl}-1-methyl-1H-tetrazol-5-amine](/img/structure/B276639.png)
![4-[5-({[2-(1H-indol-3-yl)ethyl]amino}methyl)-2-furyl]benzoic acid](/img/structure/B276642.png)